molecular formula C10H11N3O3S B1269769 2-Aminomalononitrile 4-methylbenzenesulfonate CAS No. 5098-14-6

2-Aminomalononitrile 4-methylbenzenesulfonate

Cat. No. B1269769
CAS RN: 5098-14-6
M. Wt: 253.28 g/mol
InChI Key: MEUWQVWJLLBVQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-aminomalononitrile 4-methylbenzenesulfonate often involves the reaction of aminopropanedinitrile 4-methylbenzenesulfonate with isothiocyanates, leading to the formation of thiazoles and pyrimidines (Freeman & Kim, 1991). This method highlights the reactivity of the sulfonate group in facilitating nucleophilic additions and the potential to create complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related sulfonate salts, such as 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, reveals amine-imine tautomerism and interesting geometric configurations due to the presence of the sulfonate group. These structures often exhibit hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's physical and chemical behavior (Babu et al., 2014).

Chemical Reactions and Properties

2-Aminomalononitrile 4-methylbenzenesulfonate and its derivatives participate in a range of chemical reactions, such as the formation of 5-amino-2-(alkylamino)-4-cyanothiazoles through the reaction with alkyl and aryl isothiocyanates. These reactions often lead to compounds with potential applications in materials science and pharmaceuticals (Freeman & Kim, 1991).

Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation of Thiazoles and Pyrimidines

    Aminopropanedinitrile 4-methylbenzenesulfonate reacts with isothiocyanates to form 5-amino-2-(alkyl/arylamino)-4-cyanothiazoles, further reacting to produce thiazolo pyrimidines (Freeman & Kim, 1991).

  • Crystal Structure Analysis

    The asymmetric unit of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate has been studied for its crystal structure, revealing significant hydrogen bonding and aromatic π–π stacking interactions (Babu et al., 2014).

  • Automated Radiosynthesis

    The compound is used in the automated synthesis of [18F]FDDNP, a PET imaging probe for Alzheimer’s and other neurodegenerative diseases (Liu et al., 2006).

  • Multicomponent Reactions

    It participates in reactions with alkyl isocyanides and dialkyl acetylenedicarboxylates, forming various organic intermediates and products (Alizadeh et al., 2007).

  • Molecular Orbital Study

    The anion form has been studied using ab initio quantum chemical methods, contributing to the understanding of its internal vibrational modes (Ristova et al., 1999).

Pharmaceutical and Biological Applications 6. Azo Pigment Synthesis: It serves as an intermediate in the synthesis of lake red azo pigments, with studies on its zwitterionic tautomeric form (Bekö et al., 2012).

  • Antioxidant Activity in Lubricating Oils

    Some derivatives have been evaluated for antioxidant activity in lubricating oils, indicating potential industrial applications (Habib et al., 2014).

  • Charge Transfer Complex Studies

    The compound's charge transfer complex has been synthesized and investigated for DNA binding and antioxidant activity (Vadivelan et al., 2015).

Safety And Hazards

The compound is potentially hazardous. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-aminopropanedinitrile;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C3H3N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-1-3(6)2-5/h2-5H,1H3,(H,8,9,10);3H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWQVWJLLBVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(#N)C(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198981
Record name Aminomalononitrile p-toluenesulphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomalononitrile 4-methylbenzenesulfonate

CAS RN

5098-14-6
Record name Propanedinitrile, 2-amino-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5098-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomalononitrile p-toluenesulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminomalononitrile p-toluenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminomalononitrile p-toluenesulphonate
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